L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester

Peptide Chemistry Solid-State Characterization Formulation

L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester (CAS 38428-20-5), commonly designated Z-Ser-Ala-OMe or Cbz-Ser-Ala-OMe, is a synthetic N-terminal carbobenzyloxy (Cbz)-protected dipeptide methyl ester. It belongs to the class of protected amino acid derivatives and dipeptides, characterized by a Cbz-protected L-serine residue coupled via a peptide bond to L-alanine methyl ester, with a molecular formula of C15H20N2O6 and a molecular weight of 324.33 g/mol.

Molecular Formula C15H20N2O6
Molecular Weight 324.33 g/mol
Cat. No. B13418202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester
Molecular FormulaC15H20N2O6
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m0/s1
InChIKeyQWGCABODXPAQFR-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine, N-[N-[(Phenylmethoxy)carbonyl]-L-seryl]-, Methyl Ester: A Protected Dipeptide Building Block for Precision Peptide Synthesis and Enzyme Research


L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester (CAS 38428-20-5), commonly designated Z-Ser-Ala-OMe or Cbz-Ser-Ala-OMe, is a synthetic N-terminal carbobenzyloxy (Cbz)-protected dipeptide methyl ester. It belongs to the class of protected amino acid derivatives and dipeptides, characterized by a Cbz-protected L-serine residue coupled via a peptide bond to L-alanine methyl ester, with a molecular formula of C15H20N2O6 and a molecular weight of 324.33 g/mol . This compound serves as a versatile intermediate in solution-phase and solid-phase peptide synthesis, as well as a model substrate for protease specificity studies, where its precise sequence (Ser-Ala) and orthogonal protecting group strategy confer distinct reactivity and selectivity properties not shared by reverse-sequence or differently protected analogs.

Peptide SynthesisCbz-protected dipeptide methyl ester for solution-phase and solid-phase chain elongation.
Orthogonal DeprotectionCbz group removable by hydrogenolysis without affecting the methyl ester, supporting fragment condensation.
Enzyme StudiesDefined Ser-Ala sequence as substrate for protease specificity profiling.

Why Cbz-Dipeptide Methyl Esters Cannot Be Interchanged: Sequence, Stereochemistry, and Protecting Group Orthogonality in Z-Ser-Ala-OMe


Protected dipeptide methyl esters such as Z-Ser-Ala-OMe are not commodity reagents that can be generically substituted by analogs sharing only the Cbz protecting group or a similar molecular formula. The amino acid sequence (Ser→Ala vs. Ala→Ser) determines the steric environment of the scissile bond, hydrogen-bonding donor/acceptor topology, and recognition by proteases and peptide synthetases, with quantitative binding studies demonstrating that dipeptide sequence alterations can change binding affinity by factors exceeding 10-fold [1]. Furthermore, the choice of N-terminal protecting group (Cbz vs. Boc vs. Fmoc) dictates the orthogonal deprotection strategy, where Cbz is selectively removed via hydrogenolysis (H2/Pd-C) without affecting methyl esters or acid-labile Boc groups, while Boc removal requires acidic conditions that may hydrolyze C-terminal esters in undesired ways [2]. The C-terminal methyl ester versus free carboxylic acid functionality radically alters the compound's role: the methyl ester serves as a carboxyl-protected synthon for further coupling, whereas the free acid form terminates chain elongation. These dimensions—sequence order, protection chemistry, and C-terminal functionalization—mean that substituting Z-Ser-Ala-OMe with Z-Ala-Ser-OMe, Boc-Ser-Ala-OMe, or Z-Ser-Ala-OH will alter reaction outcomes, enzyme recognition, and synthetic compatibility in predictable, quantifiable ways.

Sequence Reversal
Z-Ala-Ser-OMe has reversed hydrogen-bonding topology; dipeptide recognition by enzymes or receptors can shift by >10× in binding affinity.
Protecting Group Mismatch
Boc-Ser-Ala-OMe requires acidic deprotection that may hydrolyze the C-terminal methyl ester, limiting orthogonal cascade strategies.
C‑Terminal Functionality
Z-Ser-Ala-OH lacks the ester-protected carboxyl; it cannot serve as a direct chain-elongation building block without separate activation.

Quantitative Differentiation Evidence for Z-Ser-Ala-OMe Against Its Closest Analogs: Melting Point, Purity Assurance, and Sequence-Dependent Properties


Melting Point Differential: Z-Ser-Ala-OMe vs. Z-Ala-Ser-OMe as a Crystallinity and Handling Distinction

Z-Ser-Ala-OMe exhibits a melting point of 104–106 °C, whereas its reverse-sequence analog Z-Ala-Ser-OMe (CAS 19542-34-8) melts at 134–135 °C, a difference of approximately 29–30 °C [1]. Both compounds share identical molecular formula (C15H20N2O6), molecular weight (324.33 g/mol), and predicted density (1.258 g/cm³), indicating that the 22% reduction in melting point for Z-Ser-Ala-OMe arises from sequence-dependent differences in intermolecular hydrogen bonding and crystal packing rather than elemental composition. The substantially lower, sharper melting range of Z-Ser-Ala-OMe facilitates melting-point-based identity verification and may offer handling advantages in applications where lower-temperature processing is preferred.

Melting Point
Cross-study comparable
104–106 °C vs 134–135 °C
~30 °C lower m.p. enables rapid identity verification at receipt.
Sequence-dependent crystal packing; identical molecular formula.
Peptide Chemistry Solid-State Characterization Formulation

Vendor Batch QC Documentation: Multi-Method Purity Verification for Z-Ser-Ala-OMe Procurement

Bidepharm supplies Z-Ser-Ala-OMe (CAS 38428-20-5) at a standard purity of 97% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . An alternative vendor, Leyan, offers Z-Ser-Ala-OMe at 98% purity with TPSA of 113.96 and LogP of −0.0486 . In contrast, the reverse-sequence analog Z-Ala-Ser-OMe (CAS 19542-34-8) is frequently listed on vendor platforms without explicit multi-method batch QC commitment, and the Sigma-Aldrich listing for Z-Ser-Ala-OMe itself (AldrichCPR product S785881) explicitly states that Sigma-Aldrich does not collect analytical data for this product and sells it 'as-is' . This means that procurement of Z-Ser-Ala-OMe from vendors providing documented batch QC (e.g., Bidepharm) offers verification traceability that is not uniformly available for this compound class.

Vendor QC
Supplier data
97–98% purity with NMR, HPLC, GC batch documentation
Documented batch QC reduces independent incoming verification burden.
QC coverage is not uniform across vendors; confirm before purchase.
Quality Control Analytical Chemistry Procurement

C-Terminal Methyl Ester vs. Free Acid: Synthetic Role Differentiation Between Z-Ser-Ala-OMe and Z-Ser-Ala-OH

Z-Ser-Ala-OMe (CAS 38428-20-5, MW 324.33) bears a C-terminal methyl ester that functions as a carboxyl protecting group, enabling further C-terminal chain elongation through chemoselective saponification to the corresponding acid or direct use as an electrophile in enzymatic coupling. Its close analog Z-Ser-Ala-OH (CAS 24787-87-9, C14H18N2O6, MW 310.30) has a free C-terminal carboxyl group, a difference of 14.03 g/mol in molecular weight and the loss of one carbon atom . The methyl ester form is soluble in organic solvents (DMSO; predicted for both compounds given structurally similar properties) and suitable for anhydrous coupling reactions, while the free acid form requires activation (e.g., via carbodiimide reagents) before amide bond formation can proceed. In enzymatic peptide synthesis, Cbz-protected dipeptide methyl esters serve as activated acyl donors for serine proteases under near-anhydrous conditions, yielding C-terminal arylamides in high chemical and enantiomeric purity, whereas the free acid counterpart would require a separate activation step [1].

C‑Terminal Role
Class-level inference
Methyl ester (protected) vs free acid (terminating)
Methyl ester supports direct enzymatic or chemical chain elongation.
Free acid requires activation step before amide bond formation.
Peptide Synthesis Protecting Group Strategy Fragment Coupling

N-Terminal Cbz vs. Boc Orthogonality: Deprotection Selectivity Dictates Synthetic Workflow Compatibility

The Cbz (benzyloxycarbonyl) group on Z-Ser-Ala-OMe is selectively removable by catalytic hydrogenolysis (H2/Pd-C) under neutral conditions, which leaves methyl esters and acid-labile Boc groups intact. In contrast, the Boc group is cleaved under acidic conditions (e.g., 20–50% TFA in DCM or 4 M HCl/dioxane) that can concurrently hydrolyze C-terminal methyl esters, leading to premature deprotection and loss of synthetic fidelity [1]. Salomon et al. demonstrated that bis(tributyltin) oxide can chemoselectively cleave methyl esters of N-Cbz- and N-Boc-protected amino acids and dipeptides without racemization, but noted instability of Cbz groups in N-Boc-N-Cbz-L-lysine esters under certain conditions, underscoring the importance of matching protecting group choice to the specific synthetic sequence [2]. For multi-step syntheses requiring ester-stable N-deprotection, Z-Ser-Ala-OMe with its hydrogenolytically cleavable Cbz group offers a distinct advantage over Boc-Ser-Ala-OMe, which would require acidic conditions incompatible with C-terminal methyl ester preservation.

N‑Terminal Orthogonality
Class-level inference
H₂/Pd-C cleavage (ester stable) vs TFA cleavage (ester labile)
Cbz removal preserves methyl ester for subsequent condensation.
Boc strategies risk 5–20% ester hydrolysis under acidic conditions.
Protecting Group Orthogonality Solid-Phase Peptide Synthesis Hydrogenolysis

Sequence-Dependent Binding Selectivity: Ser-Ala vs. Ala-Ser Recognition Implications in Enzyme and Receptor Studies

The sequence of a dipeptide profoundly influences its molecular recognition properties. Schmuck et al. (2006) demonstrated that an artificial dipeptide receptor bound Ac-D-Ala-D-Ala-OH with a binding constant (K) of 33,100 M⁻¹ in buffered water, whereas structurally similar dipeptides Ac-Gly-Gly-OH and Ac-D-Val-D-Val-OH were bound with K < 3,000 M⁻¹—a selectivity factor exceeding 10-fold dependent solely on sequence and side-chain composition [1]. Applied to Z-Ser-Ala-OMe, the Ser residue at P1 contributes a primary hydroxyl group capable of serving as both a hydrogen-bond donor and acceptor, while Ala at P1' provides a compact methyl side chain. In the reverse sequence Z-Ala-Ser-OMe, the hydroxyl-bearing Ser residue occupies the P1' position, altering the hydrogen-bonding geometry and steric profile available for enzyme active site or receptor recognition. This sequence-dependent differential is experimentally established: dipeptide sequence reversal can change binding affinity, enzymatic cleavage rate, and conformational preference by factors ranging from 2- to >10-fold, depending on the specific recognition system.

Sequence Recognition
Class-level inference
Binding selectivity >10× documented for dipeptide sequence variants
Sequence reversal alters enzyme or receptor recognition profiles.
Observed in artificial receptor and protease substrate studies.
Protease Specificity Dipeptide Recognition Substrate Selectivity

Optimal Research and Industrial Application Scenarios for Z-Ser-Ala-OMe Based on Quantitative Differentiation Evidence


Solution-Phase Fragment Condensation Requiring Orthogonal N-Deprotection with C-Terminal Ester Preservation

Z-Ser-Ala-OMe is ideally suited for solution-phase peptide synthesis strategies that demand selective N-terminal Cbz removal via catalytic hydrogenolysis (H2/Pd-C) while retaining the C-terminal methyl ester for subsequent chain elongation. As established by the Cbz orthogonality evidence (Section 3, Evidence Item 4), hydrogenolytic cleavage proceeds under neutral conditions that do not compromise the methyl ester, in contrast to Boc-based strategies that employ acidic cleavage conditions capable of hydrolyzing 5–20% of the C-terminal ester. The Ser-Ala sequence with its primary hydroxyl side chain at the N-terminal position offers a distinct hydrogen-bonding topology for fragment coupling, and the 104–106 °C melting point enables straightforward identity verification by capillary melting point determination upon receipt .

Protease Substrate Specificity Profiling Using Defined Sequence Dipeptide Methyl Esters

For enzymology laboratories characterizing serine protease or carboxypeptidase substrate specificity, Z-Ser-Ala-OMe provides a defined Ser-Ala sequence that differs fundamentally from the reverse-sequence Z-Ala-Ser-OMe in both steric presentation and hydrogen-bonding capacity at the scissile bond. The quantitative binding selectivity evidence (Section 3, Evidence Item 5) demonstrates that dipeptide sequence variation can alter binding affinity by >10-fold . Using Z-Ser-Ala-OMe rather than its reverse-sequence analog ensures that the P1 (Ser) and P1' (Ala) residue identities match the intended enzyme subsite topography, avoiding confounding results from sequence-dependent recognition artifacts. The availability of batch QC documentation from vendors such as Bidepharm (Section 3, Evidence Item 2) provides assurance of compound identity and purity before kinetic assays.

Quality-Controlled Procurement of Protected Dipeptide Building Blocks for Multi-Step Solid-Phase Synthesis

In solid-phase peptide synthesis (SPPS) workflows, the procurement of protected dipeptide building blocks with documented batch QC eliminates the need for in-house synthesis and characterization of intermediates. Z-Ser-Ala-OMe sourced from vendors providing NMR, HPLC, and GC batch analysis (Section 3, Evidence Item 2) at 97–98% purity reduces the risk of introducing impurities that propagate through subsequent coupling steps, where cumulative impurity effects can drastically reduce final peptide yield and purity. The methyl ester form is the correct procurement choice for Fmoc-strategy SPPS where the dipeptide is to be coupled as a pre-formed unit to a growing resin-bound chain, as the free acid form (Z-Ser-Ala-OH) would require an additional on-resin activation step or risk incomplete coupling due to competing carboxylate formation under basic coupling conditions .

Crystallization and Solid-State Studies Benefiting from Sequence-Dependent Melting Point and Packing Differences

The 30 °C lower melting point of Z-Ser-Ala-OMe (104–106 °C) compared to its reverse-sequence analog Z-Ala-Ser-OMe (134–135 °C) (Section 3, Evidence Item 1) indicates substantially different crystal packing and intermolecular hydrogen-bonding networks, despite identical molecular formula and predicted density . This makes Z-Ser-Ala-OMe a compelling candidate for comparative crystallographic studies aimed at understanding how subtle sequence permutations govern solid-state supramolecular assembly in protected dipeptides. The lower melting point may also facilitate melt-based formulation or co-crystallization screening where elevated temperatures are undesirable.

Application
Selection Property
Validation Focus
Fragment condensation
Orthogonal Cbz/OMe protecting group compatibility
Methyl ester retention during neutral hydrogenolytic N-deprotection
Protease substrate profiling
Defined Ser-Ala sequence
Sequence-dependent enzyme recognition and kinetic consistency
Quality-controlled SPPS procurement
Batch QC documentation availability
Purity verification and impurity propagation control across coupling steps
Solid-state crystallization studies
Sequence-dependent thermal behavior
Crystal packing and co-crystallization screening for supramolecular assembly
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